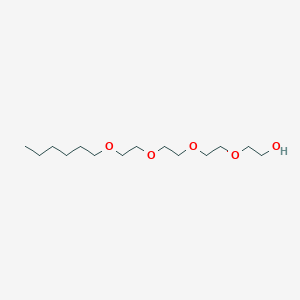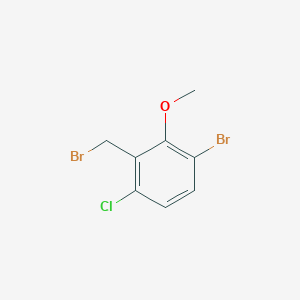
3-Bromo-6-chloro-2-methoxybenzyl bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-6-chloro-2-methoxybenzyl bromide is an organic compound with the molecular formula C8H7Br2ClO. It is a derivative of benzyl bromide, featuring bromine, chlorine, and methoxy substituents on the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6-chloro-2-methoxybenzyl bromide typically involves the bromination of 6-chloro-2-methoxybenzyl alcohol. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like carbon tetrachloride or dichloromethane. The reaction conditions often require refluxing the mixture to ensure complete bromination .
Industrial Production Methods
Industrial production methods for this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-6-chloro-2-methoxybenzyl bromide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methoxy group can be oxidized to a carbonyl group under strong oxidizing conditions.
Reduction: The compound can be reduced to remove the halogen atoms, yielding a simpler benzyl derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiols, and ethers.
Oxidation: Products include aldehydes or ketones.
Reduction: Products include dehalogenated benzyl derivatives.
Scientific Research Applications
3-Bromo-6-chloro-2-methoxybenzyl bromide has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds.
Biological Studies: Utilized in the study of enzyme inhibition and receptor binding due to its structural features.
Industrial Applications: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Bromo-6-chloro-2-methoxybenzyl bromide involves its reactivity towards nucleophiles and electrophiles. The bromine atoms act as leaving groups, facilitating nucleophilic substitution reactions. The methoxy group can participate in electron-donating interactions, influencing the compound’s reactivity and binding properties. Molecular targets may include enzymes and receptors that interact with the benzyl bromide moiety .
Comparison with Similar Compounds
Similar Compounds
3-Methoxybenzyl bromide: Lacks the additional bromine and chlorine substituents, making it less reactive in certain substitution reactions.
6-Chloro-2-methoxybenzyl bromide: Similar structure but without the bromine substituent, affecting its reactivity and applications.
3-Bromo-2-methoxybenzyl bromide:
Uniqueness
3-Bromo-6-chloro-2-methoxybenzyl bromide is unique due to the presence of both bromine and chlorine substituents, which enhance its reactivity and versatility in chemical reactions. This makes it a valuable intermediate in organic synthesis and a potential candidate for pharmaceutical development .
Properties
Molecular Formula |
C8H7Br2ClO |
|---|---|
Molecular Weight |
314.40 g/mol |
IUPAC Name |
1-bromo-3-(bromomethyl)-4-chloro-2-methoxybenzene |
InChI |
InChI=1S/C8H7Br2ClO/c1-12-8-5(4-9)7(11)3-2-6(8)10/h2-3H,4H2,1H3 |
InChI Key |
AABNPSKEMRBNFY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1CBr)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


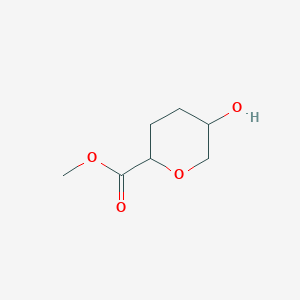
![(7-Methylbenzo[d]isoxazol-3-yl)methanamine](/img/structure/B12860217.png)
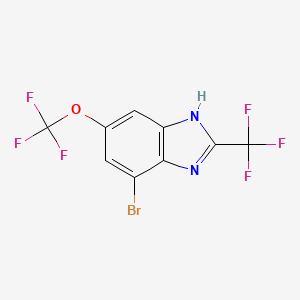
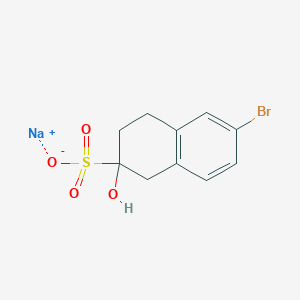
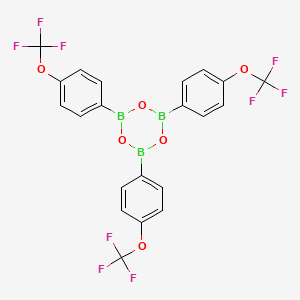
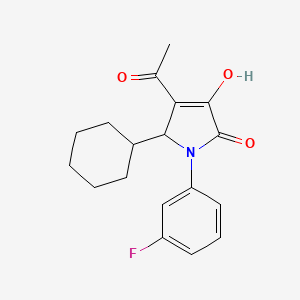

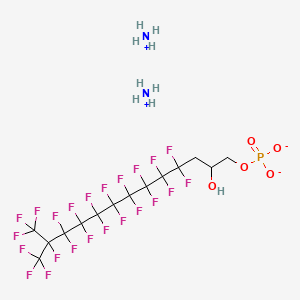
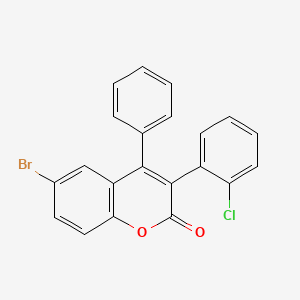
![(3'-Hydroxy-5'-(trifluoromethyl)-[1,1'-biphenyl]-2-yl)(pyrrolidin-3-yl)methanone](/img/structure/B12860268.png)
![N-(2-Amino-1-[3-(trifluoromethyl)phenyl]ethyl)-N,N-diethylamine](/img/structure/B12860275.png)
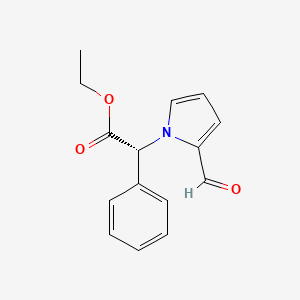
![2-(2-Aminobenzo[d]oxazol-5-yl)acetonitrile](/img/structure/B12860284.png)
